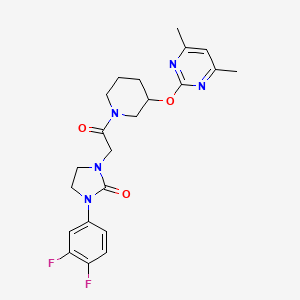

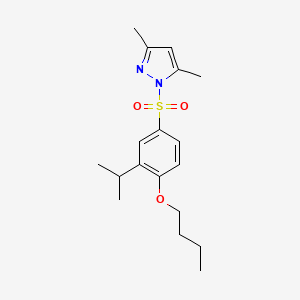

![molecular formula C21H15F3N4O2 B2896517 3-(吡啶-4-基甲基)-1-(3-(三氟甲基)苄基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 941953-80-6](/img/structure/B2896517.png)

3-(吡啶-4-基甲基)-1-(3-(三氟甲基)苄基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are emerging scaffolds in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives has been reported to involve Pd-catalyzed one-pot direct ortho C–H arylation . This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields . Many functional groups are well tolerated under these direct C–H arylation conditions .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidine derivatives primarily involve Pd-catalyzed one-pot direct ortho C–H arylation . This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields .科学研究应用

合成方法和催化

已经报道了一种使用负载在功能化纳米二氧化硅上的三嗪二膦酸氢硫酸盐离子液体作为可重复使用的催化剂的吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮(包括与所讨论化合物类似的化合物)的有效合成方法。该方法因其效率和催化剂的可重复使用性而引人注目 (Rahmani 等人,2018)。

结构多样性和生物药学性质

吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮(类似于目标化合物)的结构多样化导致其生物药学性质发生显着变化。这包括广泛的溶解度、渗透性和预测的人类体内固有清除率值,证明了该化合物在药物开发和其他生物医学应用中的潜力 (Jatczak 等人,2014)。

分子结构和氢键

相关化合物的分子结构具有氢键,形成延伸带状,如在 3,4-双[(吡啶-3-基甲基)氨基]环丁-3-烯-1,2-二酮与苯甲酸的共晶体中观察到的那样。这意味着该化合物在形成结构上有趣且具有潜在功能的材料方面的潜力 (Lemmerer 和 Bourne,2012)。

无金属合成方法

已经探索了类似化合物的无金属合成方法,例如从 N-(吡啶-2-基)苯并咪代酰胺合成 1,2,4-三唑并[1,5-a]吡啶,这可以为传统的金属催化过程提供环保且具有成本效益的替代方案 (Zheng 等人,2014)。

在水中无催化剂合成

在水中无催化剂合成相关的吡啶并[2,3-d]嘧啶提供了一种合成这些化合物的环保且简单的方法,进一步扩展了它们在各个科学领域的实际应用 (Rahmati 和 Khalesi,2012)。

抗菌活性

一些吡啶并[1,2-a]嘧啶衍生物显示出有希望的抗菌活性,表明类似的化合物(例如所讨论的化合物)可能具有药物发现的宝贵生物学特性 (Alwan 等人,2014)。

作用机制

Target of Action

The primary target of F2437-0379 is a particular enzyme known as kinase . Kinases are enzymes that play a pivotal role in cell signaling pathways, which govern a multitude of cellular processes such as growth, differentiation, and apoptosis .

Mode of Action

F2437-0379 functions by inhibiting kinase . By selectively inhibiting these kinases, F2437-0379 can modulate aberrant signaling pathways that are often hijacked in pathological conditions, thereby restoring normal cellular functions . One of the distinguishing features of F2437-0379’s mechanism is its high specificity. Unlike traditional therapies that may exert wide-ranging effects on multiple pathways, F2437-0379 has been engineered to target specific kinases with minimal off-target effects .

Biochemical Pathways

The inhibition of kinase by F2437-0379 affects cell signaling pathways, which govern a multitude of cellular processes such as growth, differentiation, and apoptosis . By curbing these aberrant signals, F2437-0379 holds the potential to halt or even reverse pathological conditions .

Pharmacokinetics

Pharmacokinetics, sometimes described as what the body does to a drug, refers to the movement of drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion . The drug’s ability to penetrate cellular membranes efficiently allows it to reach intracellular targets, enhancing its therapeutic efficacy .

Result of Action

F2437-0379 shows considerable promise in targeting malignancies that are driven by dysregulated kinase activity, such as specific subtypes of leukemia, lung cancer, and breast cancer . In these cancers, mutations or overexpression of kinases contribute to uncontrolled cell proliferation and survival . By curbing these aberrant signals, F2437-0379 holds the potential to halt or even reverse tumor progression .

属性

IUPAC Name |

3-(pyridin-4-ylmethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O2/c22-21(23,24)16-4-1-3-15(11-16)13-27-17-5-2-8-26-18(17)19(29)28(20(27)30)12-14-6-9-25-10-7-14/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGYYPCPCXWQEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

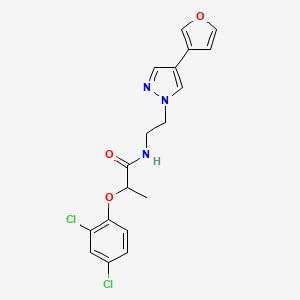

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2896445.png)

![N-Methyl-N-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2896448.png)

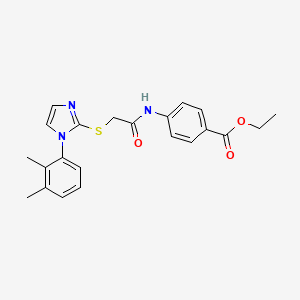

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896450.png)

![N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2896451.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B2896453.png)

![methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2896454.png)

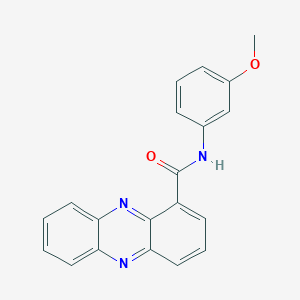

![N-[4-(acetylamino)phenyl]-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2896456.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2896457.png)